molecular formula C16H18Br4O4 B584094 2-Ethylhexyl tetrabromophthalate CAS No. 61776-60-1

2-Ethylhexyl tetrabromophthalate

Cat. No. B584094
CAS RN: 61776-60-1
M. Wt: 593.932
InChI Key: VPAAZTQOJLVWLA-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) tetrabromophthalate, also known as TBPH, is a brominated phthalate derivative with the formula C24H34Br4O4 . It is commonly used as a brominated flame retardant . It is a clear to yellow liquid at ambient temperatures and has a characteristic odor .


Molecular Structure Analysis

TBPH has two stereocenters, located at the carbon atoms carrying the ethyl groups. As a result, it has three distinct stereoisomers, consisting of an (R, R) form, an (S, S) form (diastereomers), and a meso (R, S) form .


Physical And Chemical Properties Analysis

TBPH is a colourless or yellow oil . It has a density of 1.541 g/mL at 20°C . Its melting point is -27°C , and its boiling point is 584.79°C . It has a solubility in water of 6.2 x 10^-2 ng/L , and a log P of 10.2 (P OW) . Its vapor pressure is 3.56x10^-7 Pa .

Scientific Research Applications

Obesity Research

TBPH has been used in obesity research, specifically in studies involving zebrafish . It was found that TBPH exposure led to significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . This suggests that TBPH could be a potential obesogen, a chemical that can disrupt normal metabolic processes and contribute to obesity .

Brain-Gut Axis Studies

Research has shown that TBPH can alter the brain-gut axis . In a study involving zebrafish, it was found that TBPH exposure affected the transcription of adipokines (proteins secreted by fat cells) that regulate lipid metabolism associated with the brain-gut axis . This indicates that TBPH could potentially disrupt the normal functioning of the brain-gut axis .

Microbiota Research

TBPH has been used in research studying the effects of environmental contaminants on gut microbiota . Chronic exposure to TBPH was found to increase the abundance of Firmicutes and Bacteroidetes in the gut microbiota of zebrafish, leading to obesity .

Flame Retardant Applications

TBPH is a novel brominated flame retardant and is an ingredient of flame retardant formulations including Firemaster 550, Firemaster 600 . It has been used increasingly widely in recent years .

Lipid Metabolism Studies

TBPH is an environmental contaminant that may disrupt lipid metabolism . This makes it a useful compound in studies investigating the effects of environmental contaminants on lipid metabolism .

Reproductive Toxicity Studies

Integrated studies on male reproductive toxicity of TBPH have been conducted using in silico, in vitro, ex vivo, and in vivo methods . These studies provide valuable insights into the potential reproductive toxicity of TBPH .

Safety and Hazards

TBPH is stable under normal conditions of use . It is classified as an irritant . In case of inhalation or skin contact, it is recommended to move the victim into fresh air or wash off with soap and plenty of water, respectively . If ingested, it is advised not to induce vomiting and to seek medical attention immediately .

Future Directions

TBPH was identified as a Substance of Very High Concern (SVHC) according to Article 57(e) as it meets the criteria of a vPvB substance and was therefore included in the Candidate List for authorisation on 17 January 2023 . This suggests that its use may be restricted in the future due to its persistence and bioaccumulative properties .

Mechanism of Action

Target of Action

2-Ethylhexyl tetrabromophthalate (TBPH) is known to interact with several targets in the body. It has been found to stably bind to the androgen receptor (AR) . It also affects the tight junctions of the blood-brain barrier (BBB), thereby increasing its permeability .

Mode of Action

TBPH exhibits an antagonistic activity on the AR signaling pathway . By binding to the AR, TBPH can interfere with the normal functioning of androgens, hormones that play a crucial role in male sexual development and reproduction . In the BBB, TBPH disrupts the tight junctions, which are crucial for maintaining the selective permeability of the BBB .

Biochemical Pathways

It has been observed that exposure to tbph can lead to gender-specific metabolic disorders in zebrafish, particularly in the liver . This suggests that TBPH may interfere with lipid and glucose metabolism pathways .

Pharmacokinetics

It has been found that tbph tends to accumulate more in the liver of both male and female zebrafish, rather than in the gonads, brain, and muscles . This indicates that the liver may be at a higher risk of internal exposure .

Result of Action

The action of TBPH can lead to several molecular and cellular effects. Chronic exposure to TBPH has been associated with significant weight gain, adipocyte hypertrophy, and subcutaneous fat accumulation in zebrafish . In addition, TBPH can disturb the homeostasis across the BBB, potentially leading to adverse effects on the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TBPH. As a brominated flame retardant, TBPH is widely present in various environmental and biological media . Long-term exposure to environmentally relevant concentrations of TBPH can lead to increased visceral fat accumulation, indicating potential liver dysfunction . Furthermore, TBPH is very persistent and bioaccumulative, and is considered a substance of very high concern due to these properties .

properties

IUPAC Name

2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAZTQOJLVWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101338673
Record name Mono-(2-ethyhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61776-60-1
Record name Mono-(2-ethyhexyl) tetrabromophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101338673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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